molecular formula C14H12ClFN2O3 B6178654 methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate CAS No. 1808948-43-7

methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

Cat. No. B6178654
CAS RN: 1808948-43-7
M. Wt: 310.7
InChI Key:
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Description

Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, also known as MCP-CF, is a novel synthetic small molecule compound with potential applications in the field of medicinal chemistry and drug discovery. It is a derivative of 4-amino-6-chloropyridine-2-carboxylic acid and has a unique chemical structure with a combination of both aromatic and aliphatic moieties. MCP-CF has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders.

Scientific Research Applications

Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to have anti-cancer activity in vitro, and has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory activity in vitro, and has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. In addition, it has been shown to have anti-diabetic activity in vivo, and has been shown to reduce blood glucose levels in a mouse model of type 2 diabetes.

Mechanism of Action

The mechanism of action of methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate is not fully understood, however, it is thought to act by inhibiting the activity of several enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, it is thought to act by inhibiting the activity of several transcription factors involved in the regulation of inflammatory pathways, such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).
Biochemical and Physiological Effects
methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. In addition, it has been shown to reduce the production of nitric oxide and reactive oxygen species, and to inhibit the activity of several enzymes involved in the production of inflammatory mediators, such as COX-2 and iNOS. Furthermore, it has been shown to inhibit the activity of several transcription factors involved in the regulation of inflammatory pathways, such as NF-κB and AP-1.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate in laboratory experiments is its high solubility in aqueous solutions, which makes it suitable for use in a variety of applications, such as cell culture, enzyme assays, and animal models. In addition, methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate is relatively stable and has a low toxicity profile, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments, such as its relatively high cost and the fact that it is not currently commercially available.

Future Directions

For the use of methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate in medicinal chemistry and drug discovery include further studies to identify its potential therapeutic applications in the treatment of various diseases, such as cancer, inflammation, and metabolic disorders. In addition, further studies are needed to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, further studies are needed to explore the potential of methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate as a tool for drug delivery, as well as its potential use in the development of novel drug-like molecules.

Synthesis Methods

Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate can be synthesized by a variety of methods, including a two-step synthesis, a one-pot synthesis, and a microwave-assisted synthesis. In the two-step synthesis, 4-amino-6-chloropyridine-2-carboxylic acid is first reacted with 4-chloro-2-fluoro-3-methoxyphenyl bromide in the presence of a base such as potassium carbonate to form methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. In the one-pot synthesis, the same reactants are reacted directly in the presence of a base and a catalyst, such as palladium chloride, to form methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. In the microwave-assisted synthesis, the same reactants are reacted in the presence of a base and a catalyst, such as palladium chloride, in a microwave reactor to form methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate involves the reaction of 4-chloro-2-fluoro-3-methoxyaniline with ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrido[4,3-b]pyridine-3-carboxylate, followed by methylation and hydrolysis.", "Starting Materials": [ "4-chloro-2-fluoro-3-methoxyaniline", "ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrido[4,3-b]pyridine-3-carboxylate", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 4-chloro-2-fluoro-3-methoxyaniline is reacted with ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrido[4,3-b]pyridine-3-carboxylate in the presence of a base catalyst to form methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.", "Step 2: Methyl iodide is added to the reaction mixture to methylate the amino group of the product.", "Step 3: The reaction mixture is then treated with sodium hydroxide to hydrolyze the ester group and form the final product, methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.", "Step 4: The product is extracted with ethyl acetate and purified by recrystallization or chromatography." ] }

CAS RN

1808948-43-7

Product Name

methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

Molecular Formula

C14H12ClFN2O3

Molecular Weight

310.7

Purity

97

Origin of Product

United States

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